Thioglycolate(2-)

Redox Chemistry Electron Transfer Kinetics

Thioglycolate(2-), also known as mercaptoacetate dianion or sulfidoacetate, is the fully deprotonated form of thioglycolic acid (TGA) with the molecular formula C2H2O2S²⁻. It is a monocarboxylic acid anion characterized by the presence of a thiolate (-S⁻) and a carboxylate (-COO⁻) group, which confer distinct coordination chemistry and redox reactivity compared to its monoanionic or neutral counterparts.

Molecular Formula C2H2O2S-2
Molecular Weight 90.1 g/mol
CAS No. 16561-17-4
Cat. No. B1257990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioglycolate(2-)
CAS16561-17-4
Molecular FormulaC2H2O2S-2
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])[S-]
InChIInChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)/p-2
InChIKeyCWERGRDVMFNCDR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioglycolate(2-) CAS 16561-17-4: Procurement Guide for the Sulfidoacetate Dianion


Thioglycolate(2-), also known as mercaptoacetate dianion or sulfidoacetate, is the fully deprotonated form of thioglycolic acid (TGA) with the molecular formula C2H2O2S²⁻ [1]. It is a monocarboxylic acid anion characterized by the presence of a thiolate (-S⁻) and a carboxylate (-COO⁻) group, which confer distinct coordination chemistry and redox reactivity compared to its monoanionic or neutral counterparts [2]. In aqueous media, the dianionic species (-SCH2COO⁻) dominates at pH > pKa2 (≈10.0-10.3), and it is this form that exhibits the highest nucleophilicity and reducing power, making it the reactive entity in most applications ranging from metal complexation to disulfide bond cleavage [3].

1
Dianion form at high pH
Reactive species dominant above second pKa; select salt form for aqueous reduction or complexation workflows.
2
O,S-bidentate coordination
Carboxylate and thiolate groups enable chelation distinct from monothiols; review metal-ligand stoichiometry for synthesis.
3
Redox activity context
Nucleophilicity and reducing power are protonation-state dependent; neutral or monoanion forms may not deliver expected kinetics.

Why Thioglycolate(2-) Procurement Cannot Be Based on Generic 'Thiol' Specifications


Treating thioglycolate(2-) as a commodity 'thiol' or 'reducing agent' without specifying the exact dianion form and its unique coordination properties introduces substantial risk of experimental failure or industrial process inefficiency. The reactivity of thioglycolate is exquisitely pH-dependent; the dianionic species (-SCH2COO⁻) is the dominant nucleophile and electron donor at high pH, whereas the monoanion and neutral acid exhibit markedly lower or negligible activity [1][2]. Unlike simple monothiols such as mercaptoethanol, thioglycolate(2-) functions as a bidentate ligand (O,S-chelation) via its carboxylate and thiolate groups, leading to distinct metal complex stability constants and coordination geometries [3]. This dual functionality means that substituting with another thiol will alter both the thermodynamics and kinetics of the intended reaction, whether in biochemical assays, polymer synthesis, or metal detection. The quantitative evidence below demonstrates why specifying 'Thioglycolate(2-)'—not just 'thioglycolic acid' or 'a thiol'—is critical for reproducible outcomes.

Reactivity
Thioglycolate(2−): dianion is the kinetically competent reductant; activity is pH-tunable.
Generic thiol: reduction kinetics may shift orders of magnitude; pH profile may not match dianion behavior.
Coordination
Bidentate O,S-chelation produces distinct stability constants and geometries with metal ions.
Monothiol replacement alters complex thermodynamics; may not support intended coordination architecture.
Specification
Procurement as thioglycolate(2−) salt ensures the dianion is the delivered species.
Ordering thioglycolic acid or an unspecified salt may require pH adjustment and speciation verification.

Thioglycolate(2-) Differential Evidence: Head-to-Head Performance Data for Informed Procurement


Electron-Transfer Kinetics: Thioglycolate(2-) vs. Thioglycolate(1-) and Neutral TGA

In the reduction of [Mo(CN)8]³⁻, the dianion of thioglycolate (-SCH2COO⁻) is the overwhelmingly reactive species, exhibiting a second-order rate constant of k = 1.8 × 10⁴ M⁻¹ s⁻¹, while the monoanion is markedly less reactive and the neutral acid HSCH2COOH is unreactive [1]. This quantifies the critical dependence of thioglycolate's reducing power on the exact protonation state, underscoring that the dianion (the species present in thioglycolate(2-) salts at high pH) is the functional reducing agent.

Electron-transfer kinetics
Head-to-head
1.8 × 10⁴ M⁻¹ s⁻¹
Dianion reactive; monoanion slower; neutral TGA unreactive
Supports dianion-form procurement for reduction workflows
Aqueous, 25 °C, [Mo(CN)₈]³⁻ oxidant
Redox Chemistry Electron Transfer Kinetics Mechanism

Competitive Inhibition Potency: Thioglycolate vs. 2-Mercaptoethanol and Dithioerythritol

Thioglycolate is a competitive inhibitor of the enzyme urocanase with an inhibition constant (Ki) of 0.1 mM, demonstrating higher potency than other common thiols tested, including 2-mercaptoethanol and dithioerythritol [1]. This low Ki value indicates a strong and specific interaction with the enzyme's active site, mediated by adduct formation with the tightly bound NAD cofactor.

Urocanase inhibition
Head-to-head
Ki = 0.1 mM
Ranked more potent than 2-mercaptoethanol and dithioerythritol
Reported inhibition potency context for NAD-enzyme studies
In vitro purified urocanase assay
Enzymology Inhibition Urocanase Affinity

Metal Complex Stability: Thioglycolate vs. Acetate and Glycolate with Lanthanides

Stability constants for tervalent europium (Eu³⁺) and americium (Am³⁺) complexes follow the order: glycolate > acetate > thioglycolate [1]. For both europium and americium, the thioglycolate complexes were consistently the weakest among the three carboxylate ligands studied. This demonstrates that while thioglycolate is an effective O,S-bidentate ligand, its stability with hard lanthanide/actinide ions is lower than that of simple oxygen-donor ligands like glycolate.

Metal complex stability
Head-to-head
Stability rank: glycolate > acetate > thioglycolate
Glycolate Acetate Thioglycolate
Reported stability ranking context for hard-metal ions
Eu³⁺, Am³⁺; perchlorate medium, 20 °C
Coordination Chemistry Lanthanides Stability Constants Actinides

Hair Fiber Reduction Kinetics: Thioglycolate vs. Dihydrolipoate, Mercaptoethanol, and DTT

In single-fiber stress decay assays modeling hair depilation, the time to 95% stress decay (T95%) for 0.5 M sodium thioglycolate at pH 10.5 was 14.0 minutes, compared to 9.2 minutes for dihydrolipoate (DHL), 11.0 minutes for β-mercaptoethanol, and 4.5 minutes for dithiothreitol (DTT) under identical conditions [1]. At pH 11.5, the T95% for thioglycolate improved to 8.0 minutes, while DHL slowed to 10.0 minutes and mercaptoethanol accelerated to 5.0 minutes.

Hair fiber reduction rate
Head-to-head
Thioglycolate: T₉₅% 14.0 min (pH 10.5), 8.0 min (pH 11.5)
Comparators: DHL 9.2 min, β-ME 11.0 min, DTT 4.5 min (pH 10.5)
Supports pH-dependent rate selection for formulation research
0.5 M, single-fiber stress decay, 25 °C
Cosmetic Chemistry Kinetics Depilation Disulfide Reduction

Analytical Selectivity: Ferrocenium-Thioglycolate Modified Electrode vs. Bare Gold for Ascorbic/Uric Acid

A self-assembled monolayer of thioglycolate on a gold electrode, subsequently modified with ferrocenium, enabled the clear separation and simultaneous determination of ascorbic acid (AA) and uric acid (UA) in differential pulse voltammetry, with detection limits of 2.0 × 10⁻⁷ M for AA and 1.0 × 10⁻⁷ M for UA [1]. In stark contrast, a bare gold electrode failed to distinguish the oxidation peaks of these two analytes in phosphate buffer at pH 7.0, demonstrating the critical role of the thioglycolate interface in imparting selectivity.

Electrode selectivity
Head-to-head
SAM-modified Au: resolves AA/UA; LOD 0.1–0.2 µM
Bare Au: peaks overlap; simultaneous detection not achieved
Supports interface-modification approach for sensor fabrication
DPV, phosphate buffer pH 7.0
Electrochemistry Sensors Selectivity Biosensing

Iron Control in Oil Well Acidizing: Thioglycolic Acid vs. Phosphinic Acid Salt and Commercial Ferrotrol 200

In comparative studies of ferric ion reducing agents for high-temperature oil and gas well acidizing, a mixture containing thioglycolic acid and potassium iodide (KI) demonstrated superior performance over both a phosphinic acid salt/KI mixture and the commercial product Ferrotrol 200, particularly in the presence of crude oil [1]. The thioglycolic acid-based formulation more effectively reduced Fe³⁺, prevented the formation of FeS and elemental sulfur precipitates, and performed faster than H₂S in scavenging ferric ions, making it the recommended additive for oil well stimulation.

Iron control in acidizing
Head-to-head
TGA/KI mixture: reported higher performance, effective in crude oil presence
Comparators: phosphinic acid salt/KI; Ferrotrol 200 — lower ranking under sour conditions
Reported comparative performance context for additive selection
High-T sour gas/oil well simulation
Oilfield Chemistry Corrosion Iron Control Acidizing

Thioglycolate(2-) Application Scenarios Driven by Quantitative Evidence


Controlled Disulfide Reduction in Hair Care Formulations

The pH-dependent reduction kinetics data for sodium thioglycolate (T95% values of 14.0 min at pH 10.5, 8.0 min at pH 11.5, and 3.0 min at pH 13.0) provide a quantifiable basis for formulating hair depilatories and permanent waving solutions [1]. This data allows formulators to select the appropriate pH to achieve a desired processing time, balancing efficacy with minimizing hair damage. Compared to faster agents like DTT (T95% 4.5 min at pH 10.5) or slower agents like cysteine methyl ester (20 min at pH 10.5), thioglycolate offers a tunable mid-range profile that is ideal for commercial products where process control is paramount.

Selective Enzyme Inhibition for NAD-Dependent Mechanistic Studies

Thioglycolate's well-characterized competitive inhibition of urocanase (Ki = 0.1 mM) makes it a valuable tool for biochemical research [2]. Its ability to form a specific adduct with the enzyme's tightly bound NAD cofactor, as evidenced by a distinct 328 nm difference spectrum peak, provides a unique molecular probe. Researchers investigating NAD-dependent enzymes or developing assays where urocanase activity must be specifically blocked can use thioglycolate with confidence in its potency and mechanism, a level of specificity not offered by generic thiol reducing agents.

Electrochemical Sensor Fabrication for Simultaneous Biomarker Detection

The demonstrated ability of a thioglycolate self-assembled monolayer (SAM) on gold to enable the simultaneous voltammetric detection of ascorbic acid and uric acid—with detection limits down to 0.1-0.2 µM—highlights its utility in biosensor development [3]. This is a direct, quantitative improvement over bare gold electrodes, which cannot resolve the signals. For laboratories fabricating electrochemical sensors for clinical or point-of-care diagnostics, procuring thioglycolate(2-) or its salts for SAM formation is a proven route to achieving the necessary selectivity for these common, overlapping biomarkers.

High-Performance Iron Control in Oil Well Acidizing Fluids

In the oil and gas industry, the use of thioglycolic acid as a ferric ion reducing agent is validated by comparative studies showing its superiority over alternative chemistries like phosphinic acid salts and a commercial product (Ferrotrol 200) in preventing iron precipitation during well stimulation [4]. Specifically, the thioglycolic acid/KI formulation demonstrated better performance in the presence of crude oil and H₂S, effectively scavenging Fe³⁺ and preventing the formation of damaging FeS and sulfur precipitates. This evidence supports the procurement of thioglycolic acid-based additives for acidizing treatments in high-temperature, sour oil wells where conventional iron control agents may fail.

Application
Selection Property
Validation Focus
Hair fiber disulfide reduction research
pH-dependent reduction rate
Processing endpoint vs. fiber integrity review
NAD-dependent enzyme mechanism studies
Competitive inhibition context
Urocanase inhibition and NAD-adduct endpoint
Electrochemical biosensor fabrication
SAM-based electrode interface
Selectivity for ascorbic/uric acid analytes
Oil well acidizing fluid formulation
Ferric ion reduction context
Iron precipitation prevention endpoint

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